3-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate
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Overview
Description
3-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL BENZOATE is a complex organic compound featuring an oxazole ring, an iodinated phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL BENZOATE typically involves multi-step organic reactions
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using iodine reagents.
Formation of the Benzoate Ester: This can be done through esterification reactions using benzoic acid and suitable alcohols under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL BENZOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylaniline: Shares the iodinated phenyl group but lacks the oxazole ring and benzoate ester.
Benzoic acid derivatives: Contain the benzoate ester but differ in the other structural components.
Uniqueness
3-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL BENZOATE is unique due to its combination of an iodinated phenyl group, an oxazole ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C24H16INO4 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
[3-[(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H16INO4/c1-15-10-11-18(14-20(15)25)22-26-21(24(28)30-22)13-16-6-5-9-19(12-16)29-23(27)17-7-3-2-4-8-17/h2-14H,1H3/b21-13- |
InChI Key |
QRHLLHHJKMAYAX-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)C(=O)O2)I |
Origin of Product |
United States |
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